2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide
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Overview
Description
2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide is an organic compound with a complex structure that includes a benzamide core substituted with a sulfonyl group and a chloro-methoxy-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide typically involves multiple steps. One common method starts with the chlorination of 2-methoxy-4-methylphenyl to introduce the chloro group. This is followed by sulfonylation to attach the sulfonyl group. The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chloro group can produce various substituted derivatives .
Scientific Research Applications
2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to effective inhibition .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-(4-methylphenyl)benzamide: Similar structure but lacks the sulfonyl group.
5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: Contains a similar sulfonyl group but different substitution pattern.
Uniqueness
The uniqueness of 2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and chloro-methoxy-methylphenyl groups allows for versatile applications in various fields .
Properties
Molecular Formula |
C15H15ClN2O4S |
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Molecular Weight |
354.8 g/mol |
IUPAC Name |
2-[(5-chloro-2-methoxy-4-methylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C15H15ClN2O4S/c1-9-7-13(22-2)14(8-11(9)16)23(20,21)18-12-6-4-3-5-10(12)15(17)19/h3-8,18H,1-2H3,(H2,17,19) |
InChI Key |
MIJSDNYZPDRPET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)N)OC |
Origin of Product |
United States |
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